REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([CH2:16][O:17]C(C=C)=O)([CH2:10][O:11]C(C=C)=O)[CH2:4][O:5][C:6]([CH:8]=[CH2:9])=[O:7].C(S)(=S)C1C=CC=CC=1>C(Cl)Cl>[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[CH2:4]([C:3]([CH2:16][OH:17])([CH2:10][OH:11])[CH2:2][CH3:1])[OH:5] |f:3.4.5.6|
|
Name
|
|
Quantity
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2.03 g
|
Type
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reactant
|
Smiles
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CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
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Name
|
|
Quantity
|
6.97 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=S)S
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Trimethylolpropane triacrylate was purified
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Type
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ADDITION
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Details
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311332) and then through a pipette filled with activated alumina
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Type
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TEMPERATURE
|
Details
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to reflux for 6 hours
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated off under vacuum
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The dark red crude material was dry
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Type
|
WASH
|
Details
|
eluted with a 10% ether
|
Type
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WASH
|
Details
|
A purple band and then a pink band were eluted
|
Type
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CUSTOM
|
Details
|
After all the pink compound was removed
|
Type
|
WASH
|
Details
|
to elute as an orange band
|
Type
|
CUSTOM
|
Details
|
hexanes and the product was collected
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |